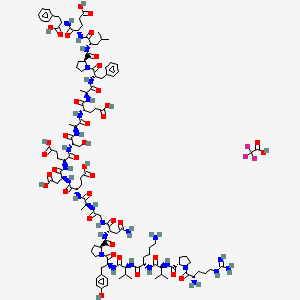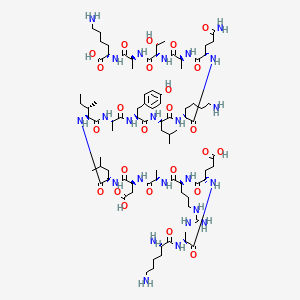
Cytochrome c(88-104)(domestic pigeon)
Vue d'ensemble
Description
Cytochrome c(88-104)(domestic pigeon) is a peptide fragment derived from the cytochrome c protein of domestic pigeons. This peptide consists of 17 amino acids and is known for its ability to stimulate proliferative T cell responses . The sequence of this peptide is H-Lys-Ala-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Ala-Lys-OH .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cytochrome c(88-104)(domestic pigeon) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid in the sequence is added and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the entire peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of cytochrome c(88-104)(domestic pigeon) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cytochrome c(88-104)(domestic pigeon) primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It can also participate in interactions with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Common Reagents and Conditions
Coupling Reagents: Commonly used coupling reagents in SPPS include N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).
Deprotection Reagents: Trifluoroacetic acid (TFA) is often used to remove protecting groups from amino acids during synthesis.
Cleavage Reagents: The peptide is typically cleaved from the resin using a mixture of TFA and scavengers such as water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products
The primary product of the synthesis is the cytochrome c(88-104)(domestic pigeon) peptide itself. During degradation, the peptide may be broken down into smaller fragments or individual amino acids .
Applications De Recherche Scientifique
Cytochrome c(88-104)(domestic pigeon) has several scientific research applications:
Immunology: It is used to study T cell responses and the activation of specific T cell clones.
Biochemistry: Researchers use this peptide to investigate protein-protein interactions and the role of cytochrome c in cellular processes.
Industry: It is used in the development of diagnostic assays and therapeutic agents targeting immune responses.
Mécanisme D'action
Cytochrome c(88-104)(domestic pigeon) exerts its effects by stimulating T cell responses. The peptide binds to major histocompatibility complex (MHC) class II molecules on antigen-presenting cells, which then present the peptide to T cell receptors (TCRs) on T cells. This interaction leads to the activation and proliferation of T cells, which play a critical role in the immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytochrome c(95-104)(domestic pigeon): Another peptide fragment of cytochrome c with a slightly different sequence.
Cytochrome c(60-80)(domestic pigeon): A longer peptide fragment of cytochrome c.
Cytochrome c(1-104)(domestic pigeon): The full-length cytochrome c protein.
Uniqueness
Cytochrome c(88-104)(domestic pigeon) is unique due to its specific sequence, which confers its ability to stimulate T cell responses effectively. This peptide is particularly useful in immunological studies because of its well-characterized interaction with T cells and MHC class II molecules .
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H144N24O25/c1-13-43(6)65(107-80(129)59(38-42(4)5)106-79(128)61(40-64(114)115)104-69(118)45(8)94-73(122)54(24-20-36-92-84(90)91)99-76(125)56(30-32-63(112)113)98-67(116)44(7)93-72(121)52(88)21-14-17-33-85)81(130)96-47(10)70(119)103-60(39-50-25-27-51(110)28-26-50)78(127)105-58(37-41(2)3)77(126)100-53(22-15-18-34-86)75(124)101-55(29-31-62(89)111)74(123)95-48(11)71(120)108-66(49(12)109)82(131)97-46(9)68(117)102-57(83(132)133)23-16-19-35-87/h25-28,41-49,52-61,65-66,109-110H,13-24,29-40,85-88H2,1-12H3,(H2,89,111)(H,93,121)(H,94,122)(H,95,123)(H,96,130)(H,97,131)(H,98,116)(H,99,125)(H,100,126)(H,101,124)(H,102,117)(H,103,119)(H,104,118)(H,105,127)(H,106,128)(H,107,129)(H,108,120)(H,112,113)(H,114,115)(H,132,133)(H4,90,91,92)/t43-,44-,45-,46-,47-,48-,49+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,65-,66-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAAFHHXLLVUAZ-XKHMURAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H144N24O25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856122 | |
| Record name | L-Lysyl-L-alanyl-L-alpha-glutamyl-L-arginyl-L-alanyl-L-alpha-aspartyl-L-leucyl-L-isoleucyl-L-alanyl-L-tyrosyl-L-leucyl-L-lysyl-L-glutaminyl-L-alanyl-L-threonyl-L-alanyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1890.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86579-06-8 | |
| Record name | L-Lysyl-L-alanyl-L-alpha-glutamyl-L-arginyl-L-alanyl-L-alpha-aspartyl-L-leucyl-L-isoleucyl-L-alanyl-L-tyrosyl-L-leucyl-L-lysyl-L-glutaminyl-L-alanyl-L-threonyl-L-alanyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



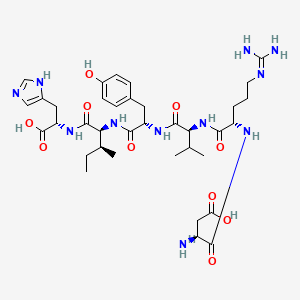
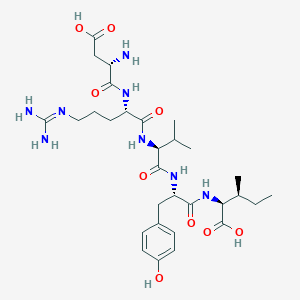

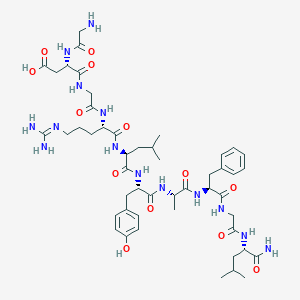
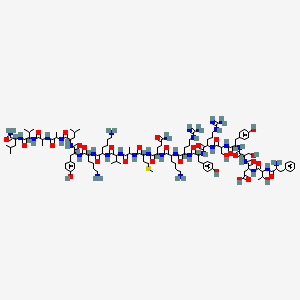
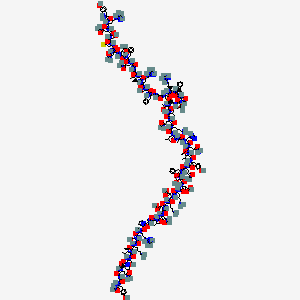
![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide](/img/structure/B612764.png)
